

# (S)-1-Cbz-3-Aminopyrrolidine hydrochloride molecular weight and formula

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## Compound of Interest

Compound Name: (S)-1-Cbz-3-Aminopyrrolidine  
hydrochloride

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## Technical Guide: (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth overview of **(S)-1-Cbz-3-aminopyrrolidine hydrochloride**, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical properties, a representative synthetic protocol, and its application in the context of targeted drug development.

## Chemical Properties and Data

**(S)-1-Cbz-3-Aminopyrrolidine hydrochloride** is a versatile building block used in the synthesis of complex molecular architectures for drug discovery.<sup>[1]</sup> Its chemical and physical properties are summarized below.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>2</sub> [2][3]
Molecular Weight	256.73 g/mol [2][4]
CAS Number	550378-39-7[2][3]
Appearance	Solid
Synonyms	(S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride, (S)-3-Amino-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride[5]

## Role in Drug Discovery

(S)-1-Cbz-3-aminopyrrolidine serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.[1][6] Its stereospecific structure is essential for creating enantiomerically pure drugs, which is critical for their efficacy and safety.[6] This compound is a versatile intermediate for introducing a pyrrolidine ring with a protected amine, allowing for further functionalization in multi-step syntheses.[7]

Notably, the (S)-3-aminopyrrolidine scaffold is of interest in the design of kinase inhibitors.[7] Kinases are key regulators of cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.[7] For instance, derivatives of this scaffold have been investigated as potential dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), both of which are important targets in oncology.[7]

## Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

While the direct synthesis of **(S)-1-Cbz-3-aminopyrrolidine hydrochloride** is a standard protection reaction, a more illustrative experimental protocol involves the synthesis of the closely related and foundational chiral intermediate, (S)-3-aminopyrrolidine dihydrochloride, from which the Cbz-protected form can be readily obtained. The following is a representative multi-step synthesis starting from trans-4-hydroxy-L-proline.[8]

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

- trans-4-hydroxy-L-proline is heated to 140-160°C to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.[8]

#### Step 2: N-Boc Protection

- The resulting (R)-3-hydroxypyrrolidine is dissolved in a suitable solvent such as dichloromethane.[8]
- Di-tert-butyl dicarbonate (Boc)<sub>2</sub>O is added in the presence of a base to protect the pyrrolidine nitrogen, forming (R)-1-Boc-3-hydroxypyrrolidine.

#### Step 3: Sulfonylation of the Hydroxyl Group

- The hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine is activated by converting it into a good leaving group. This is achieved by reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base.

#### Step 4: Azide Substitution with Inversion of Configuration (SN2)

- The sulfonylated intermediate undergoes an SN2 reaction with sodium azide.[8] This step proceeds with an inversion of stereochemistry, converting the (R)-configuration at the 3-position to the (S)-configuration, yielding (S)-1-Boc-3-azidopyrrolidine.[8]

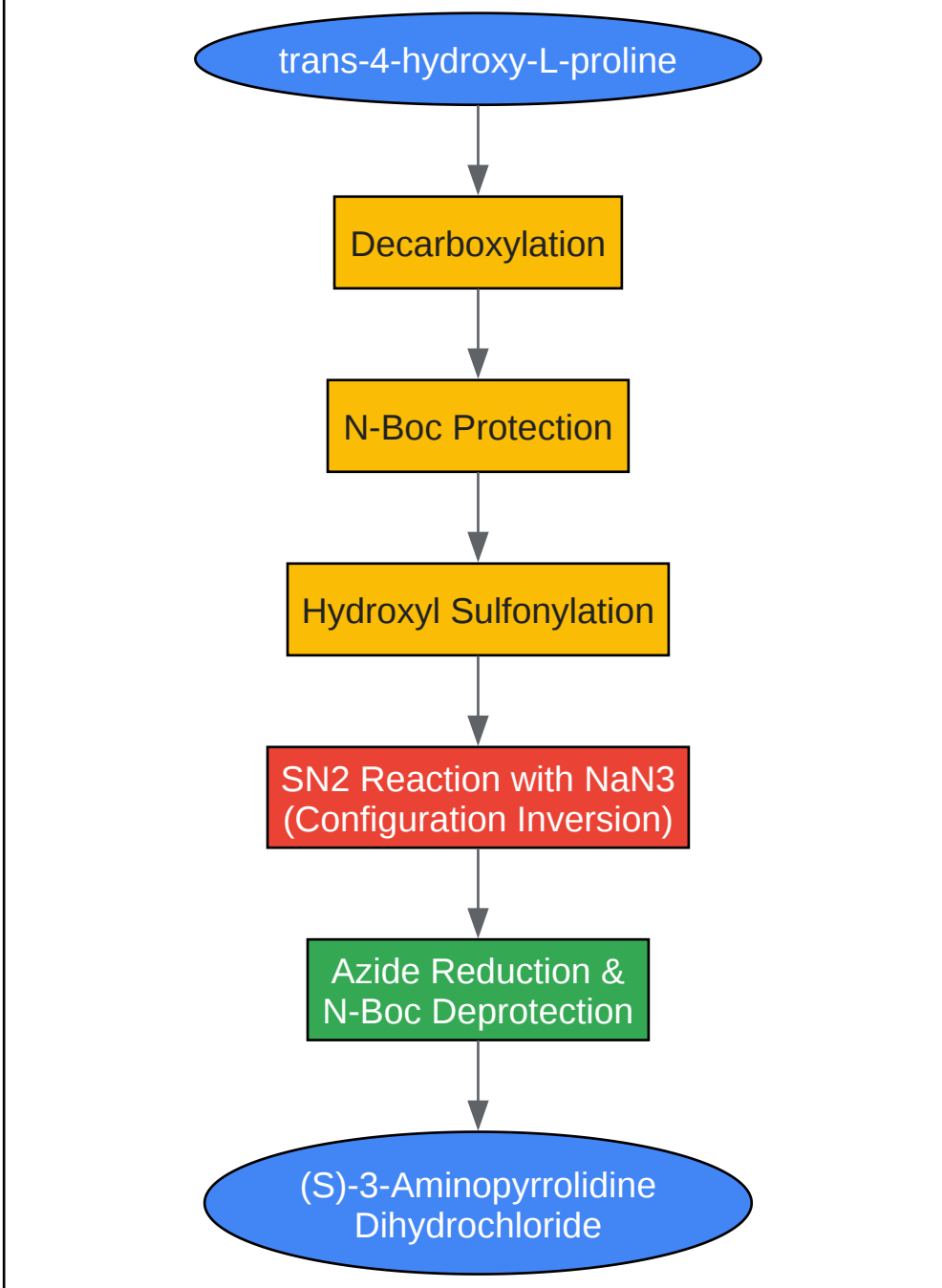
#### Step 5: Reduction of the Azide and Deprotection

- The azido group is reduced to an amino group using a reducing agent like triphenylphosphine.[8]
- The N-Boc protecting group is then removed by treatment with concentrated hydrochloric acid to yield the final product, (S)-3-aminopyrrolidine dihydrochloride.[8]

## Visualized Workflows and Pathways

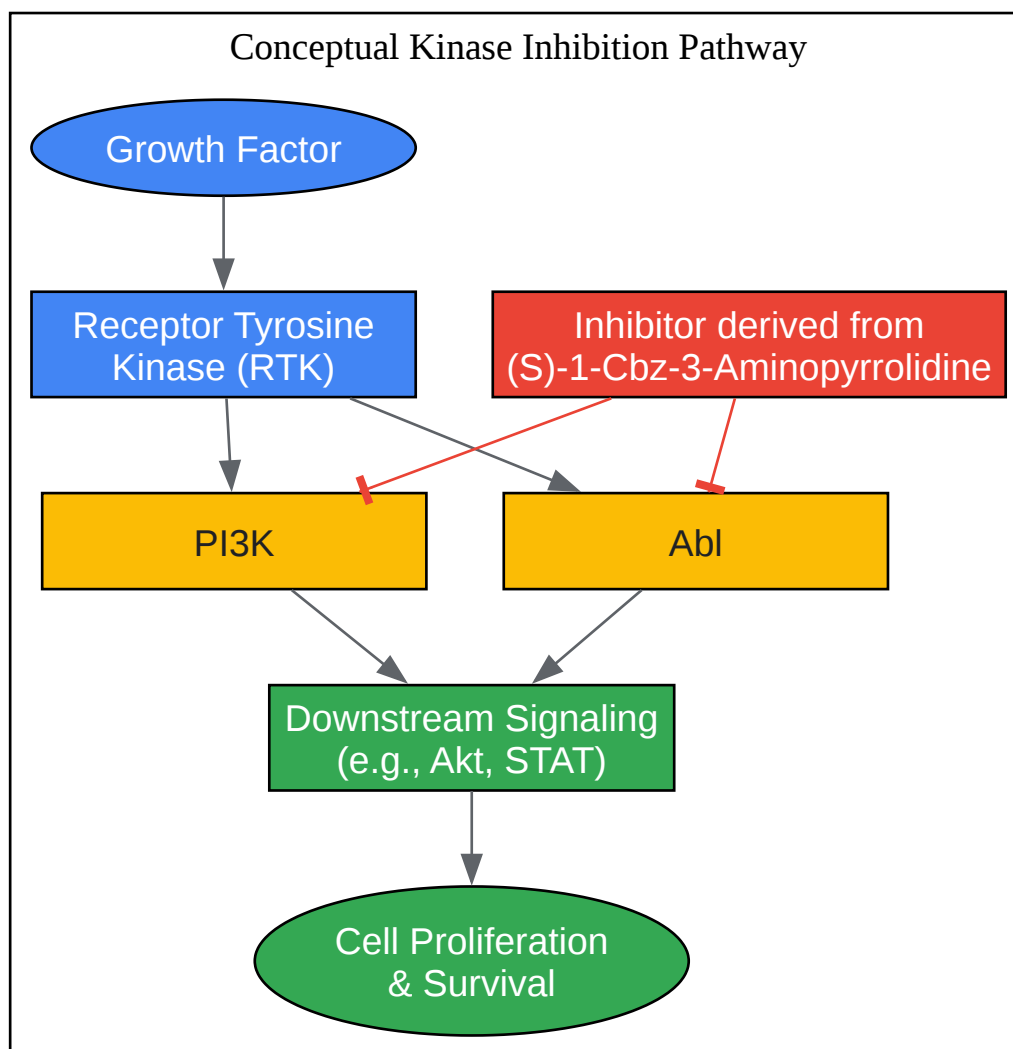
The following diagrams illustrate the synthetic workflow for (S)-3-aminopyrrolidine dihydrochloride and a conceptual signaling pathway where its derivatives may act.

## Synthetic Workflow for (S)-3-Aminopyrrolidine Dihydrochloride



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Caption: A flowchart illustrating the key steps in the synthesis of (S)-3-aminopyrrolidine dihydrochloride.



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Caption: A diagram showing the potential role of inhibitors derived from the aminopyrrolidine scaffold.

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